Biphényl-13C12

Vue d'ensemble

Description

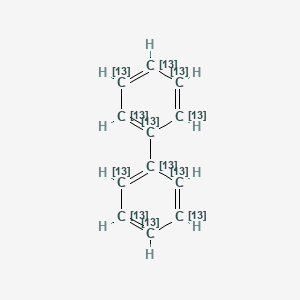

Biphenyl-13C12 is a stable isotope-labeled compound where all twelve carbon atoms in the biphenyl molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways due to its distinct isotopic signature. The molecular formula of Biphenyl-13C12 is 13C6H5-13C6H5, and it has a molecular weight of 166.12 g/mol .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Biphenyl-13C12, also known as Diphenyl-13C12 , is a stable isotope-labelled compound

Mode of Action

It is known that the compound is used in various scientific and industrial applications due to its stable isotope-labelled properties .

Biochemical Pathways

It is known that biphenyl compounds are involved in the biosynthesis of biphenyl phytoalexins in certain plants . In this process, benzoate-Coenzyme A ligase converts benzoic acid to benzoyl-CoA, which is then used by biphenyl synthase to form the biphenyls .

Result of Action

It is known that biphenyl compounds can have various effects depending on their specific structures and the biological systems in which they are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biphenyl-13C12 can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling. These methods involve the coupling of aryl halides in the presence of catalysts and specific reaction conditions.

Wurtz-Fittig Reaction: This method involves the coupling of aryl halides with sodium metal in dry ether.

Ullmann Reaction: This method involves the coupling of aryl halides in the presence of copper powder at elevated temperatures.

Suzuki-Miyaura Coupling: This method involves the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of Biphenyl-13C12 involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Biphenyl-13C12 undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.

Electrophilic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Oxidation: Biphenyl-13C12 can be oxidized to form biphenyl quinones or other oxidized derivatives.

Reduction: Reduction of biphenyl-13C12 can lead to the formation of hydrogenated biphenyl derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of Biphenyl-13C12 yields nitrobiphenyls, while oxidation can produce biphenyl quinones .

Comparaison Avec Des Composés Similaires

Biphenyl-13C12 is unique due to its isotopic labeling, which distinguishes it from other biphenyl compounds. Similar compounds include:

Biphenyl-d10: A deuterium-labeled biphenyl compound used for similar tracing studies.

Benzene-13C6: A carbon-13 labeled benzene compound used in studying aromatic systems.

Phenylcyclohexane-13C12, d16: A compound with both carbon-13 and deuterium labeling used in advanced material studies.

These compounds share similar applications but differ in their specific isotopic labeling, which provides unique advantages for various research purposes.

Activité Biologique

Biphenyl-13C12, a labeled isotopic variant of biphenyl, has garnered attention in environmental and biological research due to its structural similarity to polychlorinated biphenyls (PCBs). This article delves into its biological activity, exploring its metabolic pathways, potential health effects, and ecological implications based on diverse research findings.

Chemical Structure and Properties

Biphenyl-13C12 is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The incorporation of carbon-13 isotopes allows for enhanced tracking in metabolic studies. Its chemical formula is with the isotopic labeling denoted by 13C.

Metabolic Pathways

Research indicates that Biphenyl-13C12 undergoes metabolic transformation primarily through oxidative processes mediated by cytochrome P450 enzymes. These enzymes facilitate the conversion of Biphenyl-13C12 into hydroxylated metabolites, which are more water-soluble and can be excreted more efficiently from biological systems. This metabolic pathway is crucial for understanding the detoxification processes in various organisms, particularly in microbial communities that can degrade biphenyl compounds.

Table 1: Metabolic Pathways of Biphenyl-13C12

| Enzyme Type | Reaction Type | Product Type |

|---|---|---|

| Cytochrome P450 | Oxidation | Hydroxylated metabolites |

| Bacterial Enzymes | Biodegradation | Non-toxic metabolites |

Endocrine Disruption

Biphenyl-13C12 exhibits properties similar to those of PCBs, including potential endocrine-disrupting effects. Studies have shown that exposure to this compound can interfere with hormonal functions, leading to reproductive and developmental issues in various species. The persistence of Biphenyl-13C12 in biological tissues raises concerns regarding bioaccumulation and long-term health impacts.

Carcinogenic Potential

There is evidence suggesting that Biphenyl-13C12 may possess carcinogenic properties. Its structural similarities to other chlorinated biphenyls, known for their toxicological profiles, warrant further investigation into its potential role as a carcinogen. Research has highlighted the need for comprehensive studies to elucidate the mechanisms underlying its carcinogenicity.

Case Studies

- Microbial Degradation : A study focused on the biodegradation of biphenyl compounds in PCB-contaminated soils revealed that specific microbial communities could metabolize Biphenyl-13C12 effectively. The research employed stable isotope probing (SIP) techniques to trace carbon flow through microbial populations, demonstrating the compound's role as a carbon source for certain bacteria.

- Toxicological Assessment : In an experimental setting involving cats, chronic exposure to biphenyl derivatives indicated alterations in liver enzyme activity and lipid metabolism. While no significant liver or kidney damage was observed, changes in serum lipid profiles suggested potential metabolic disruptions linked to long-term exposure to biphenyl compounds.

Ecological Impact

The ecological implications of Biphenyl-13C12 are significant due to its potential for bioaccumulation and toxicity in wildlife. The persistence of such compounds in the environment raises concerns about their impact on food webs and ecosystem health. Monitoring programs are essential for assessing the distribution and concentration of Biphenyl-13C12 in various habitats.

Propriétés

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUZKKEUPVFJK-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745917 | |

| Record name | (~13~C_12_)-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.120 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104130-36-1 | |

| Record name | (~13~C_12_)-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104130-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.